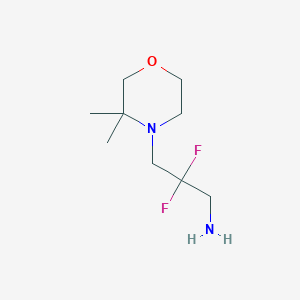
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features both an imidazole and a pyrrolidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amines and aldehydes, under acidic or basic conditions.
Coupling of the Imidazole and Pyrrolidine Rings: The final step involves coupling the imidazole and pyrrolidine rings through a series of reactions, such as nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides or pyrrolidine N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may introduce various functional groups onto the imidazole or pyrrolidine rings.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand the role of imidazole and pyrrolidine rings in biological systems, including their interactions with proteins and nucleic acids.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, coordinating with metal ions or forming hydrogen bonds with amino acid residues in proteins. The pyrrolidine ring can enhance the compound’s binding affinity and specificity by providing additional interactions with the target.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties but lacking the pyrrolidine ring.
Pyrrolidine: A saturated five-membered ring containing one nitrogen atom, similar to the pyrrolidine ring in the target compound.
4-(1-Methyl-1H-benzimidazol-2-yl)pyrrolidin-3-amine: A compound with a benzimidazole ring instead of an imidazole ring, offering different chemical and biological properties.
Uniqueness
4-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine is unique due to the combination of the imidazole and pyrrolidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-(1-methylimidazol-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N4/c1-12-3-2-11-8(12)6-4-10-5-7(6)9/h2-3,6-7,10H,4-5,9H2,1H3 |
Clave InChI |
ZJVWMUPJUTXEHB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C2CNCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)


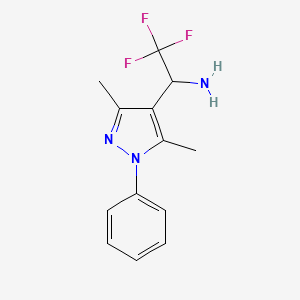
![4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13158842.png)
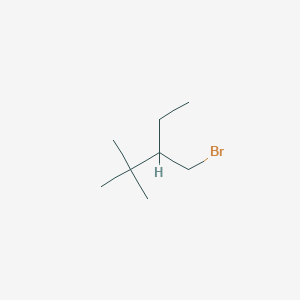
![1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine](/img/structure/B13158855.png)
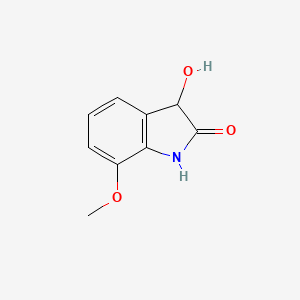
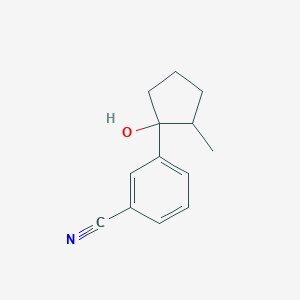
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL](/img/structure/B13158883.png)
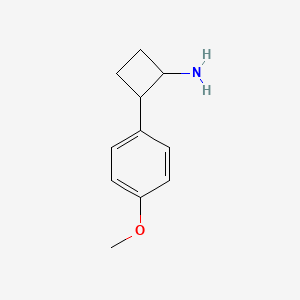
![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)
